pep2-AVKI
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Overview
Description
Scientific Research Applications
Neuroscience : A study by Daw et al. (2000) explored the role of PDZ proteins interacting with the C-terminal GluR2 by infusing a ct-GluR2 peptide ("pep2-SVKI") into hippocampal slices. They found that Pep2-SVKI influences AMPAR-mediated synaptic transmission and blocks long-term depression (LTD), proposing a model where LTD maintenance involves the binding of AMPARs to PDZ proteins to prevent their reinsertion. This study suggests a potential application of pep2-AVKI in understanding synaptic plasticity and memory formation (Daw et al., 2000).
Plant Biology : Yamaguchi et al. (2010) identified Arabidopsis PEPR2 as a second receptor for defense-related Pep peptides, which are amplifiers of innate immunity. They demonstrated that both PEPR1 and PEPR2 receptors are essential for activating defense responses after Pep treatment, suggesting an application in agricultural biotechnology for enhancing plant resistance to pathogens (Yamaguchi et al., 2010).
Molecular Biology and Genetics : In the study by Reichard et al. (2000), they focused on an aspartic proteinase PEP2 from Aspergillus fumigatus, elucidating its molecular characteristics and potential role in pathogenesis. This research has implications for understanding fungal infections and developing targeted therapeutics (Reichard et al., 2000).
Pharmacology and Neuroscience : Pittaluga et al. (2006) investigated the trafficking of presynaptic AMPA receptors and the role of pep2-SVKI in modulating neurotransmitter release in the brain. This study provides insights into the regulation of neurotransmission and has potential implications for the treatment of neurological disorders (Pittaluga et al., 2006).
Neuroendocrinology : Bellemère et al. (2005) explored the effects of prolyl endopeptidase inhibition on neuropeptide catabolism in the rat brain. This research is relevant to understanding memory and cognitive functions in neurodegenerative diseases (Bellemère et al., 2005).
Mechanism of Action
Target of Action
Pep2-AVKI is a peptide inhibitor that selectively disrupts the binding of the AMPA receptor subunit GluA2 to the protein interacting with C kinase (PICK1) . The primary target of this compound is the C-terminal PDZ site of the GluA2 subunit of the AMPA receptor .
Mode of Action
This compound operates by selectively disrupting the interaction between the GluA2 subunit of the AMPA receptor and PICK1 .
Biochemical Pathways
The action of this compound affects the regulation of AMPA receptors at synapses. PDZ proteins interacting with C-terminal GluR2/3 are involved in a PKC-dependent regulation of AMPA receptors at hippocampal synapses . The disruption of the interaction between GluA2 and PICK1 by this compound can influence this regulation .
Pharmacokinetics
As a peptide, it is soluble in water up to 2 mg/ml , which may influence its bioavailability.
Result of Action
This suggests that the compound’s action primarily affects the regulation of AMPA receptors without directly influencing their function .
Biochemical Analysis
Biochemical Properties
Pep2-AVKI interacts with the GluA2 subunit of the AMPA receptor and PICK1 . This interaction is selective and does not affect the binding of GluA2 to other proteins such as GRIP or ABP . The nature of this interaction is inhibitory, preventing the binding of GluA2 to PICK1 .
Cellular Effects
The effects of this compound on cells are primarily related to its influence on AMPA receptor function. By disrupting the binding of the GluA2 subunit to PICK1, this compound can modulate AMPA receptor-mediated cell signaling pathways . This does not increase the AMPA current amplitude or affect long-term depression (LTD) .
Molecular Mechanism
This compound exerts its effects at the molecular level by selectively disrupting the binding of the GluA2 subunit of the AMPA receptor to PICK1 . This disruption does not affect the binding of GluA2 to other proteins such as GRIP or ABP .
Temporal Effects in Laboratory Settings
It is known that this compound does not increase the AMPA current amplitude or affect LTD .
Metabolic Pathways
Given its role in disrupting the binding of the GluA2 subunit to PICK1, it may be involved in pathways related to AMPA receptor function .
Subcellular Localization
Given its role in disrupting the binding of the GluA2 subunit to PICK1, it is likely to be found in regions of the cell where these proteins are present .
Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H93N13O17/c1-10-32(7)49(59(88)67-41(23-24-46(78)79)54(83)65-34(9)51(80)71-47(30(3)4)57(86)66-40(14-12-13-25-61)55(84)73-50(60(89)90)33(8)11-2)70-45(77)29-64-53(82)42(27-36-17-21-38(75)22-18-36)69-58(87)48(31(5)6)72-56(85)43(28-44(63)76)68-52(81)39(62)26-35-15-19-37(74)20-16-35/h15-22,30-34,39-43,47-50,74-75H,10-14,23-29,61-62H2,1-9H3,(H2,63,76)(H,64,82)(H,65,83)(H,66,86)(H,67,88)(H,68,81)(H,69,87)(H,70,77)(H,71,80)(H,72,85)(H,73,84)(H,78,79)(H,89,90)/t32-,33-,34-,39-,40-,41-,42-,43-,47-,48-,49-,50-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODUKHPKIVEQLX-OCXIBOJYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H93N13O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1268.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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